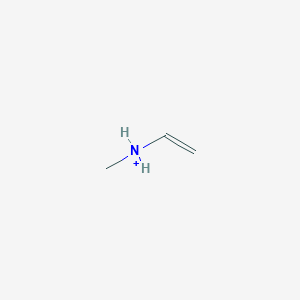

N-Methylethenaminium

Description

Structure

3D Structure

Properties

CAS No. |

122190-50-5 |

|---|---|

Molecular Formula |

C3H8N+ |

Molecular Weight |

58.10 g/mol |

IUPAC Name |

ethenyl(methyl)azanium |

InChI |

InChI=1S/C3H7N/c1-3-4-2/h3-4H,1H2,2H3/p+1 |

InChI Key |

HGUZQMQXAHVIQC-UHFFFAOYSA-O |

Canonical SMILES |

C[NH2+]C=C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-Methylethenaminium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of plausible synthetic pathways for the preparation of N-Methylethenaminium. Due to the limited availability of direct synthesis routes in published literature for this specific cation, this document outlines a proposed multi-step synthesis based on established and reliable organic chemistry principles and reactions of analogous compounds. The guide includes detailed experimental protocols, tabulated quantitative data from related syntheses, and visualizations of the proposed chemical transformations.

Introduction

This compound is a quaternary ammonium cation characterized by a vinyl group attached to a methylated nitrogen atom. Enamines and their corresponding ammonium salts are valuable intermediates in organic synthesis, serving as versatile building blocks for the construction of more complex molecular architectures. This guide details a feasible two-step synthetic approach commencing with the synthesis of the precursor, N-methyl-N-vinylacetamide, followed by its hydrolysis to yield N-methyl-N-vinylamine, which is subsequently converted to the target this compound cation via protonation or N-alkylation.

Proposed Synthesis Pathway Overview

The proposed synthetic route is illustrated below. The initial step involves the synthesis of a stable amide precursor, N-methyl-N-vinylacetamide (NMVA), which can be subsequently hydrolyzed to the less stable enamine, N-methyl-N-vinylamine. The final step involves the conversion of the enamine to the desired this compound salt.

Caption: Proposed overall synthesis pathway for this compound.

Part I: Synthesis of N-methyl-N-vinylacetamide (NMVA)

The synthesis of the stable amide precursor, N-methyl-N-vinylacetamide, is a crucial first step. A reliable method for this transformation is the methylation of N-vinylacetamide.

Experimental Protocol: Methylation of N-vinylacetamide

This protocol is adapted from a known procedure for the synthesis of NMVA.[1]

Materials:

-

N-vinylacetamide

-

Potassium t-butoxide

-

Methyl iodide

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

To a solution of N-vinylacetamide (1.0 eq) in anhydrous THF, add potassium t-butoxide (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the resulting suspension at room temperature for 30 minutes.

-

Cool the mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to afford N-methyl-N-vinylacetamide as a colorless liquid.

Quantitative Data for NMVA Synthesis

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Purity (%) | Yield (%) | Reference |

| N-vinylacetamide | 85.11 | 1.0 | >98 | - | [1] |

| Potassium t-butoxide | 112.21 | 1.2 | >98 | - | [1] |

| Methyl iodide | 141.94 | 1.2 | >99 | - | [1] |

| N-methyl-N-vinylacetamide | 99.13 | - | >98 | ~69 | [1] |

Part II: Hydrolysis of N-methyl-N-vinylacetamide to N-methyl-N-vinylamine

The hydrolysis of the amide to the corresponding enamine is a critical step. While the hydrolysis of poly(NMVA) is documented, a specific protocol for the monomer requires careful handling due to the potential instability of the resulting enamine.

Experimental Protocol: Acid-Catalyzed Hydrolysis of NMVA

This proposed protocol is based on general procedures for the acid-catalyzed hydrolysis of amides and knowledge of enamine chemistry.[2][3]

Materials:

-

N-methyl-N-vinylacetamide

-

Hydrochloric acid (3 M)

-

Sodium hydroxide solution (5 M)

-

Diethyl ether

-

Anhydrous potassium carbonate

Procedure:

-

Reflux a solution of N-methyl-N-vinylacetamide (1.0 eq) in 3 M hydrochloric acid.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Carefully neutralize the acidic solution by the slow addition of 5 M sodium hydroxide solution until the pH is approximately 10-12.

-

Extract the aqueous layer with cold diethyl ether (3 x 50 mL).

-

Combine the organic extracts and dry over anhydrous potassium carbonate.

-

Carefully remove the solvent under reduced pressure at low temperature to yield N-methyl-N-vinylamine. Note: Due to the potential instability of the enamine, it is often best to use the resulting solution directly in the next step without complete isolation.

Quantitative Data for Hydrolysis (Analogous Polymer Hydrolysis)

| Reactant/Product | Conditions | Conversion (%) | Reference |

| Poly(N-methyl-N-vinylacetamide) | 3N HCl, 100°C | Almost quantitative | [3] |

| N-methyl-N-vinylacetamide (Monomer) | Proposed: 3M HCl, Reflux | Expected to be high | - |

Part III: Synthesis of this compound Salts

The final step involves the conversion of N-methyl-N-vinylamine into the target this compound cation. Two primary pathways are proposed: protonation and N-alkylation.

Pathway A: Protonation to this compound Chloride

This pathway involves the treatment of the enamine with an acid to form the corresponding ammonium salt.

Caption: Protonation of N-methyl-N-vinylamine.

Experimental Protocol: Protonation of N-methyl-N-vinylamine

-

Prepare a solution of N-methyl-N-vinylamine in anhydrous diethyl ether, obtained from the previous hydrolysis step.

-

Cool the solution to 0 °C.

-

Slowly bubble dry hydrogen chloride gas through the solution or add a solution of HCl in anhydrous diethyl ether dropwise with vigorous stirring.

-

A precipitate of this compound chloride is expected to form.

-

Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

Pathway B: N-Alkylation to N,N-Dimethyl-N-vinylammonium Iodide

This pathway involves the reaction of the enamine with an alkylating agent, such as methyl iodide, to form a quaternary ammonium salt.[4]

Caption: N-Alkylation of N-methyl-N-vinylamine.

Experimental Protocol: N-Alkylation of N-methyl-N-vinylamine

-

Dissolve the crude N-methyl-N-vinylamine in a suitable anhydrous solvent such as diethyl ether or acetone.

-

Add methyl iodide (1.1 eq) dropwise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for several hours or until a precipitate forms.

-

Collect the solid product by filtration, wash with the cold solvent, and dry under vacuum to yield N,N-Dimethyl-N-vinylammonium iodide.

Expected Quantitative Data for Salt Formation

| Pathway | Product | Expected Yield (%) | Purity Notes |

| Protonation | This compound Chloride | High | Product may be hygroscopic. |

| N-Alkylation | N,N-Dimethyl-N-vinylammonium Iodide | High | The reaction is typically clean and high-yielding. |

Spectroscopic Characterization

Expected ¹H NMR Spectroscopy:

-

Vinyl Protons: The protons of the vinyl group are expected to appear as a complex multiplet in the range of 5.0-7.0 ppm.

-

N-Methyl Protons: The protons of the methyl group(s) attached to the nitrogen will likely appear as a singlet in the range of 2.5-3.5 ppm. The exact chemical shift will depend on the counter-ion and solvent.

Expected ¹³C NMR Spectroscopy:

-

Vinyl Carbons: The carbons of the vinyl group are expected in the range of 100-140 ppm.

-

N-Methyl Carbon: The carbon of the methyl group(s) will likely appear in the range of 30-50 ppm.

Expected IR Spectroscopy:

-

C=C Stretch: A characteristic peak for the vinyl C=C stretch is expected around 1620-1680 cm⁻¹.

-

N-H Stretch (for protonated salt): A broad peak in the range of 2400-3200 cm⁻¹ would indicate the presence of an N-H bond.

-

C-N Stretch: A peak in the range of 1000-1250 cm⁻¹ is expected for the C-N bond.

Safety Considerations

-

Methyl iodide is a toxic and carcinogenic substance and should be handled with extreme care in a well-ventilated fume hood.

-

Potassium t-butoxide is a strong base and is corrosive. Handle with appropriate personal protective equipment.

-

Enamines can be unstable and may polymerize or decompose upon storage. It is recommended to use them promptly after synthesis.

-

All reactions should be carried out under an inert atmosphere where specified to prevent side reactions with atmospheric moisture and oxygen.

This guide provides a comprehensive overview of plausible synthetic strategies for this compound, offering valuable insights for researchers in organic synthesis and drug development. The proposed protocols are based on well-established chemical transformations and provide a solid foundation for the laboratory preparation of this compound.

References

N-Methylethenaminium: A Theoretical and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylethenaminium, the protonated form of N-methylethenamine, represents a fundamental structure within the class of iminium compounds. As a reactive intermediate derived from the simplest secondary enamine, its theoretical properties provide a valuable model for understanding the behavior of more complex enamines and iminium ions in both synthetic and biological contexts. This document provides an in-depth technical overview of the core theoretical properties of this compound, including its predicted physicochemical characteristics, spectroscopic signatures, and reactivity. Detailed hypothetical experimental protocols for its generation and characterization are presented, alongside diagrams illustrating its formation and key reaction pathways. This guide serves as a foundational resource for researchers exploring the chemistry and potential applications of simple enamines and their derivatives.

Core Theoretical Properties

This compound is the cation formed upon the protonation of N-methylethenamine. The positive charge is delocalized between the nitrogen and the α-carbon, with the iminium form being the major resonance contributor. This delocalization is key to its reactivity.

Physicochemical Properties

The following table summarizes the predicted physicochemical properties of N-methylethenamine, the parent enamine of this compound. These values are calculated and provide a baseline for its expected behavior.

| Property | Value | Unit |

| Molecular Formula | C3H7N | |

| Molecular Weight | 57.09 | g/mol |

| pKa (of the conjugate acid) | ~7 | |

| Calculated logP | 0.25 | |

| Hydrogen Bond Donors | 0 | |

| Hydrogen Bond Acceptors | 1 | |

| Rotatable Bonds | 1 |

Spectroscopic Properties (Predicted)

The following tables outline the predicted spectroscopic data for N-methylethenamine. These predictions are based on the analysis of the saturated analogue, N-methylethanamine, and general principles of spectroscopy.[1][2][3][4]

1.2.1. 1H NMR Spectroscopy

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~6.5-7.0 | Doublet of Doublets | 1H | =CH-N |

| ~4.0-4.5 | Doublet of Doublets | 2H | H2C= |

| ~2.8 | Singlet | 3H | N-CH3 |

| ~9.0-10.0 (for iminium) | Broad Singlet | 1H | N-H |

1.2.2. 13C NMR Spectroscopy

| Chemical Shift (ppm) | Assignment |

| ~140-150 | =CH-N |

| ~90-100 | H2C= |

| ~40-50 | N-CH3 |

1.2.3. IR Spectroscopy

| Wavenumber (cm-1) | Intensity | Assignment |

| ~3300-3500 | Medium, Sharp | N-H stretch (of parent amine) |

| ~2700-3000 | Strong | C-H stretch (sp2 and sp3) |

| ~1640-1660 | Strong | C=N+ stretch (iminium) |

| ~1620-1640 | Medium | C=C stretch (enamine) |

| ~1000-1250 | Strong | C-N stretch |

1.2.4. Mass Spectrometry

| m/z | Interpretation |

| 57 | Molecular ion peak [M]+ |

| 56 | [M-H]+ |

| 42 | [M-CH3]+ |

| 28 | [C2H4]+ |

Experimental Protocols

The following are detailed, albeit hypothetical, methodologies for the synthesis and characterization of N-methylethenamine and its subsequent protonation to this compound.

Synthesis of N-methylethenamine

This procedure is based on the well-established method of enamine synthesis from a secondary amine and an aldehyde.[5]

Materials:

-

Methylamine (40% solution in water)

-

Acetaldehyde

-

Potassium carbonate (anhydrous)

-

Toluene

-

Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

Procedure:

-

To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add 100 mL of toluene.

-

Add 0.1 mol of methylamine solution to the flask.

-

Add a stoichiometric excess (0.15 mol) of anhydrous potassium carbonate as a drying agent.

-

Cool the flask in an ice bath and slowly add 0.1 mol of acetaldehyde.

-

Allow the mixture to warm to room temperature and then heat to reflux.

-

Collect the water azeotropically in the Dean-Stark trap.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the potassium carbonate.

-

Remove the toluene under reduced pressure to yield crude N-methylethenamine.

-

Purify the product by distillation under an inert atmosphere.

Characterization of N-methylethenamine

The purified N-methylethenamine should be characterized using the following spectroscopic methods to confirm its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small sample of the purified product in an appropriate deuterated solvent (e.g., CDCl3).

-

Acquire 1H and 13C NMR spectra.

-

The resulting spectra should be compared with the predicted values in tables 1.2.1 and 1.2.2.

Infrared (IR) Spectroscopy:

-

Obtain an IR spectrum of the neat liquid product using a salt plate or an ATR-FTIR spectrometer.

-

The spectrum should exhibit the characteristic peaks outlined in table 1.2.3.

Mass Spectrometry (MS):

-

Obtain a mass spectrum of the product using electron ionization (EI) or a soft ionization technique.

-

The spectrum should show the molecular ion peak and expected fragmentation patterns as listed in table 1.2.4.

Generation of this compound

This compound can be generated in situ by the protonation of N-methylethenamine.

Materials:

-

N-methylethenamine

-

A suitable acid (e.g., hydrochloric acid in a non-nucleophilic solvent)

-

An appropriate solvent (e.g., diethyl ether, acetonitrile)

Procedure:

-

Dissolve a known concentration of N-methylethenamine in the chosen solvent under an inert atmosphere.

-

Slowly add one equivalent of the acid while stirring.

-

The formation of the this compound salt may be observed as a precipitate.

-

The iminium ion in solution can be used directly for further reactions or analyzed spectroscopically, though its isolation can be challenging due to its reactivity.

Reactivity and Potential Signaling Pathways

Enamines are known for their nucleophilic character at the α-carbon, making them valuable intermediates in organic synthesis.[5] this compound, as the reactive intermediate, is central to these transformations.

Formation and Reactivity

The formation of N-methylethenamine is a reversible reaction. In the presence of acid, the enamine is protonated to form the this compound ion. This iminium ion is electrophilic at the carbon atom and is susceptible to attack by nucleophiles. The overall process allows for the α-alkylation and α-acylation of the parent aldehyde.

Potential Biological Interactions

While specific signaling pathways for this compound are not documented, the reactivity of enamines and iminium ions is relevant in biological systems. For instance, iminium ions are intermediates in reactions catalyzed by pyridoxal phosphate (PLP)-dependent enzymes. Given the small size and reactivity of this compound, it could potentially interact with biological nucleophiles such as thiols (e.g., in cysteine residues) or amines (e.g., in lysine residues or DNA bases). Such interactions could lead to covalent modification of biomolecules, a mechanism that could underpin potential cytotoxic or antimicrobial effects.[6] It is important to note that small amines can play roles in regulating bone homeostasis.[7]

Conclusion

This compound, as a fundamental iminium cation, serves as a valuable theoretical model for understanding the chemistry of more complex enamines. While experimental data on this specific molecule is scarce, its properties and reactivity can be reliably predicted from the general principles of enamine chemistry. The methodologies and theoretical data presented in this guide provide a solid foundation for researchers and drug development professionals interested in the synthesis, characterization, and potential applications of simple enamines and their reactive iminium intermediates. Further experimental investigation is warranted to validate these theoretical predictions and to explore the potential biological activities of this and related small enamines.

References

- 1. infrared spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of N-methylethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. 13C nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N-methylethylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. 1H proton nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylethylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. docbrown.info [docbrown.info]

- 5. m.youtube.com [m.youtube.com]

- 6. scirp.org [scirp.org]

- 7. Small-molecule amines: a big role in the regulation of bone homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to N-Methylethenaminium and its Stable Analogue, N-Methyl-N-vinylacetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical entity known as N-Methylethenaminium, its corresponding neutral form N-methyl-N-vinylamine, and the closely related, stable analogue, N-Methyl-N-vinylacetamide. Due to the reactive nature of this compound, this guide also offers comprehensive data on N-Methyl-N-vinylacetamide as a practical surrogate for research and development purposes.

This compound: Identification and Properties

This compound is a cation with a methyl group and an ethenyl (vinyl) group attached to a positively charged nitrogen atom. It is the protonated form of N-methyl-N-vinylamine, an enamine. Enamines are generally reactive intermediates, and consequently, the this compound cation is typically encountered as a salt.

The hydrochloride salt of N-methyl-N-vinylamine is documented, which provides evidence for the existence and stability of the this compound cation in this form.

| Identifier | Value |

| IUPAC Name | N-methylethenamine;hydrochloride[1] |

| Molecular Formula | C₃H₈ClN[1] |

| Molecular Weight | 93.55 g/mol [1] |

| InChIKey | AYDRNSGUTPFNQW-UHFFFAOYSA-N[1] |

| SMILES | CNC=C.Cl[1] |

| PubChem CID | 57428773[1] |

N-Methyl-N-vinylacetamide: A Stable Analogue

Given the limited availability of extensive experimental data for this compound, we present N-Methyl-N-vinylacetamide (CAS Number: 3195-78-6) as a stable and well-characterized analogue. This compound shares the key N-methyl and N-vinyl structural features, with the nitrogen atom being part of an amide group, which significantly increases its stability.

Physicochemical Properties of N-Methyl-N-vinylacetamide

| Property | Value | Reference |

| CAS Number | 3195-78-6 | [2] |

| IUPAC Name | N-ethenyl-N-methylacetamide | [3] |

| Molecular Formula | C₅H₉NO | [2] |

| Molecular Weight | 99.13 g/mol | [2] |

| Appearance | Liquid | [2] |

| Density | 0.959 g/mL at 25 °C | [2] |

| Boiling Point | 70 °C at 25 mmHg | [2] |

| Refractive Index | n20/D 1.484 | [2] |

| Flash Point | 58 °C (closed cup) | [2] |

Safety Information for N-Methyl-N-vinylacetamide

| Hazard Class | Description |

| Acute Toxicity, Oral | Category 4 |

| Eye Irritation | Category 2 |

| Flammable Liquids | Category 3 |

| Skin Irritation | Category 2 |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) |

This information is summarized from safety data sheets and should be consulted in full before handling the compound.[2]

Experimental Protocols

General Synthesis of Enamines

Enamines, the neutral precursors to iminium cations like this compound, are typically synthesized via the condensation of a secondary amine with an enolizable aldehyde or ketone.[4][5]

Methodology:

-

Reactants: A secondary amine (e.g., methylamine) and an aldehyde or ketone with at least one alpha-hydrogen (e.g., acetaldehyde) are required.

-

Catalyst: An acid catalyst is often employed to facilitate the dehydration step.[5]

-

Solvent and Conditions: The reaction is typically carried out in a suitable organic solvent, and water is removed to drive the equilibrium towards the enamine product. This can be achieved by azeotropic distillation or the use of a dehydrating agent.[4]

-

Purification: The resulting enamine is purified using standard laboratory techniques such as distillation or chromatography.

Radical Polymerization of N-Methyl-N-vinylacetamide

N-Methyl-N-vinylacetamide is a monomer used in the synthesis of polymers. The following provides a general outline for its polymerization.

Methodology:

-

Monomer Preparation: N-Methyl-N-vinylacetamide is purified to remove any inhibitors.

-

Initiator: A radical initiator, such as azobisisobutyronitrile (AIBN) or a peroxide, is chosen based on the desired reaction temperature.

-

Polymerization: The monomer and initiator are dissolved in a suitable solvent and heated under an inert atmosphere (e.g., nitrogen or argon) to initiate polymerization. The reaction time and temperature are controlled to achieve the desired molecular weight and conversion.

-

Termination and Isolation: The polymerization is terminated, and the polymer is isolated by precipitation in a non-solvent, followed by filtration and drying.

Visualizations

Signaling Pathway: General Enamine Synthesis and Reactivity

Caption: General pathway for enamine synthesis and its protonation to an iminium cation for subsequent reaction.

Experimental Workflow: Polymerization of N-Methyl-N-vinylacetamide

Caption: A typical workflow for the radical polymerization of N-Methyl-N-vinylacetamide.

References

- 1. N-methyl-N-vinylamine hydrochloride | C3H8ClN | CID 57428773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Methyl-N-vinylacetamide 98 3195-78-6 [sigmaaldrich.com]

- 3. Buy N-Methyl-N-vinylacetamide | 3195-78-6 [smolecule.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Enamine - Wikipedia [en.wikipedia.org]

The Advent of a Versatile Building Block: A Technical History of N-Methyl Vinyl Amine

For Researchers, Scientists, and Drug Development Professionals

N-methyl vinyl amine (NMVA), a seemingly simple enamine, holds a significant place in the landscape of organic synthesis and medicinal chemistry. Its unique combination of a nucleophilic enamine functionality and a small, sterically unobtrusive methyl group has made it a valuable intermediate and structural motif in a wide array of chemical transformations and biologically active molecules. This technical guide delves into the discovery, historical development, and key experimental methodologies associated with N-methyl vinyl amine and its derivatives, providing a comprehensive resource for professionals in the chemical and pharmaceutical sciences.

Early Explorations and the Dawn of Enamine Chemistry

The story of N-methyl vinyl amine is intrinsically linked to the broader discovery and understanding of enamine chemistry. The pioneering work on the synthesis of enamines is often credited to Mannich and Davidsen.[1] Their early investigations in the 1930s laid the groundwork for the preparation of these versatile intermediates, typically through the condensation of an aldehyde or ketone with a secondary amine.[1]

While a definitive first synthesis of the parent N-methyl vinyl amine (N-methylethenamine) is not prominently documented in easily accessible historical records, its existence and basic properties were implicitly understood from the foundational principles of enamine formation. The general reaction involves the acid-catalyzed reaction of a secondary amine with a carbonyl compound, followed by dehydration.

Foundational Synthetic Methodologies

The primary route to N-substituted vinyl amines, including N-methyl vinyl amine, has historically involved several key strategies.

Condensation of Secondary Amines with Carbonyl Compounds

The most fundamental approach involves the reaction of a secondary amine, such as methylamine, with an aldehyde or ketone containing α-hydrogens. The reaction proceeds through a carbinolamine intermediate, which then dehydrates to form the enamine. The efficiency of this reaction is heavily dependent on the effective removal of water, often achieved through azeotropic distillation.[1]

Logical Relationship of Enamine Formation

Caption: General pathway for enamine synthesis.

Synthesis of N-Vinyl Amine Derivatives from Sulfonamides

A significant advancement in the synthesis of more complex vinyl amines was detailed in a 1960 patent. This work described the preparation of N-methyl-2-hydrocarbosulfonylvinylamines through the rearrangement of N-methyl-N-vinylsulfonamides. This method provided a pathway to a variety of substituted N-methyl vinyl amine derivatives.

Experimental Protocol: Synthesis of N-methyl-2-β-naphthylsulfonylvinylamine [2]

This protocol is representative of the methods used to synthesize N-methyl vinyl amine derivatives in the mid-20th century.

-

Preparation of N-methyl-N-vinyl-β-naphthalenesulfonamide: The β-toluenesulfonic acid ester of N-methyl-N-(2-hydroxyethyl)-β-naphthalenesulfonamide is treated with alcoholic potassium hydroxide.

-

Reaction Conditions: Ten grams of the ester is refluxed for 2 hours with a solution of 5 grams of potassium hydroxide in 50 ml of ethanol.

-

Workup: The reaction mixture is diluted with 50 ml of water and extracted with ether.

-

Isolation: The ether is removed by vacuum evaporation, and the resulting N-methyl-N-vinyl-β-naphthalenesulfonamide is distilled.

Quantitative Data and Characterization

Characterization of N-methyl vinyl amine and its derivatives relies on a combination of physical and spectroscopic data.

Table 1: Physical Properties of N-Methyl-N-vinylamine Hydrochloride

| Property | Value | Source |

| Molecular Formula | C₃H₈ClN | PubChem |

| Molecular Weight | 93.55 g/mol | PubChem |

| IUPAC Name | N-methylethenamine;hydrochloride | PubChem |

| InChIKey | AYDRNSGUTPFNQW-UHFFFAOYSA-N | PubChem |

| SMILES | CNC=C.Cl | PubChem |

Note: Data for the free base is less common due to its reactivity and tendency to polymerize.

The Role of N-Methyl Vinyl Amine Moieties in Drug Development

The introduction of an N-methyl group can significantly impact the pharmacological profile of a drug candidate. This small structural modification can influence a molecule's potency, selectivity, and pharmacokinetic properties.

Workflow for Investigating the Impact of N-Methylation in Drug Discovery

Caption: N-methylation in the drug discovery process.

While specific signaling pathways directly modulated by N-methyl vinyl amine itself are not extensively characterized, the broader class of compounds containing this moiety is vast. For instance, the N-methyl group is a common feature in many centrally acting drugs, where it can influence blood-brain barrier permeability and receptor binding affinity.

Modern Synthetic Approaches

Contemporary organic synthesis has expanded the toolkit for preparing N-methyl vinyl amines and their derivatives. Modern cross-coupling reactions and catalytic methods offer milder conditions and broader substrate scope compared to classical condensation reactions.

Conclusion

From its conceptual origins in the early days of enamine chemistry to its current role as a versatile building block in complex molecule synthesis, N-methyl vinyl amine has proven to be a compound of enduring importance. The historical development of its synthesis, from harsh condensation reactions to more refined modern methodologies, reflects the broader progress of organic chemistry. For researchers in drug development, the N-methyl vinyl amine motif remains a key structural element for fine-tuning the properties of therapeutic agents. A thorough understanding of its history, synthesis, and chemical properties is therefore essential for the continued innovation in both pure and applied chemistry.

References

Spectroscopic Analysis of N-Methylethenaminium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: N-Methylethenaminium ([CH₂=CHNHCH₃]⁺) is a protonated enamine cation of significant interest in synthetic chemistry as a potential reactive intermediate. Due to its inherent instability, the isolation and direct experimental spectroscopic analysis of this cation are challenging. This guide provides a comprehensive overview of the predicted spectroscopic characteristics of this compound based on theoretical principles and analogies with structurally related compounds. It also outlines detailed experimental protocols that could be adapted for the in-situ characterization of such transient species.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for the ¹H-NMR, ¹³C-NMR, IR, and Mass Spectrometry of this compound. These predictions are derived from established spectroscopic principles and comparison with stable analogues.

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The positive charge on the nitrogen atom and the presence of a carbon-carbon double bond are expected to significantly influence the chemical shifts, causing a downfield shift for nearby protons and carbons compared to a neutral enamine or a saturated amine.

Table 1: Predicted ¹H-NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| =CH₂ (vinylic) | 5.5 - 6.5 | Doublet of doublets | Jgem ≈ 2-4 Hz, Jcis ≈ 7-10 Hz, Jtrans ≈ 12-18 Hz | Deshielded by the adjacent positively charged nitrogen and the double bond. |

| =CH-N (vinylic) | 7.0 - 8.0 | Multiplet | Strongly deshielded due to direct attachment to the positively charged nitrogen. | |

| N-H | 9.0 - 11.0 | Broad singlet | Acidic proton on a positively charged nitrogen, expected to be significantly downfield and potentially broad due to exchange. | |

| N-CH₃ | 3.0 - 3.5 | Singlet or Doublet | If coupled to N-H, JH-H ≈ 5 Hz | Deshielded by the adjacent positively charged nitrogen. |

Table 2: Predicted ¹³C-NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| =CH₂ | 110 - 125 | Vinylic carbon, deshielded by proximity to the iminium group. |

| =CH-N | 140 - 155 | Vinylic carbon directly attached to the positively charged nitrogen, expected to be significantly deshielded. |

| N-CH₃ | 35 - 45 | Aliphatic carbon attached to a positively charged nitrogen, shifted downfield from a typical amine. |

1.2. Infrared (IR) Spectroscopy

The IR spectrum is expected to be characterized by the stretching vibrations of the C=C and N⁺-H bonds.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| N⁺-H Stretch | 3100 - 3300 | Strong, Broad | The positive charge on nitrogen weakens the N-H bond, and it is expected to be broad due to hydrogen bonding. |

| C-H Stretch (vinylic) | 3000 - 3100 | Medium | Characteristic of C-H bonds on a double bond. |

| C-H Stretch (aliphatic) | 2850 - 2980 | Medium | For the N-methyl group. |

| C=C Stretch | 1620 - 1660 | Medium to Strong | Conjugation with the nitrogen lone pair (in the neutral enamine) is removed upon protonation, affecting the bond strength. |

| N⁺-H Bend | 1500 - 1600 | Medium | Characteristic bending vibration for an ammonium-like species. |

1.3. Mass Spectrometry (MS)

In a mass spectrometer, this compound would already be an ion. If generated in the gas phase, its molecular ion peak would be observed. The fragmentation would depend on the ionization method used to form it.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value | Ion | Potential Fragmentation Pathway |

| 58 | [C₃H₈N]⁺ | Molecular ion peak (parent ion). |

| 57 | [C₃H₇N]⁺ | Loss of a hydrogen radical. |

| 42 | [C₂H₄N]⁺ | Loss of a methyl radical. |

| 28 | [CH₂N]⁺ | Cleavage of the C-C bond. |

Experimental Protocols

As this compound is likely a reactive intermediate, standard spectroscopic techniques must be adapted for its in-situ generation and characterization.

2.1. In-situ NMR Spectroscopy

-

Sample Preparation: In an NMR tube, dissolve a stable precursor of N-methylethenamine (e.g., a protected form or a precursor imine) in a suitable deuterated solvent (e.g., CD₃CN, DMSO-d₆) at low temperature (-40 °C or lower).

-

Initial Spectrum: Acquire a standard ¹H and ¹³C NMR spectrum of the precursor to serve as a baseline.

-

In-situ Generation: While in the NMR spectrometer, carefully add a strong acid (e.g., trifluoroacetic acid-d or HCl in D₂O) to the NMR tube via a syringe.

-

Rapid Acquisition: Immediately begin acquiring a series of ¹H NMR spectra to observe the formation of new species.

-

Variable Temperature Studies: If the cation is formed, acquire ¹H, ¹³C, and 2D NMR (COSY, HSQC) spectra at various low temperatures to determine its stability and fully characterize its structure.

2.2. Low-Temperature Infrared Spectroscopy

-

Sample Preparation: Prepare a solution of the N-methylethenamine precursor in a solvent that is transparent in the IR region of interest (e.g., dichloromethane, chloroform).

-

Cryostat Setup: Place the solution in a low-temperature transmission cell mounted in a cryostat.

-

Precursor Spectrum: Record the IR spectrum of the precursor solution at the desired low temperature (e.g., 77 K).

-

Acid Addition: Introduce a cooled solution of a strong acid to the cell.

-

Spectral Monitoring: Record IR spectra at timed intervals to monitor the appearance of new absorption bands corresponding to the this compound cation.

2.3. Mass Spectrometry with in-situ Generation

-

Ion Source: Utilize an electrospray ionization (ESI) or chemical ionization (CI) source.

-

Sample Infusion: Prepare a dilute solution of the N-methylethenamine precursor in a suitable solvent (e.g., acetonitrile/water).

-

Acidification: In the ESI source, the precursor solution can be mixed with a solution containing a volatile acid (e.g., formic acid) just before spraying to facilitate in-situ protonation.

-

MS Analysis: Acquire the full scan mass spectrum to identify the m/z of the protonated molecule.

-

Tandem MS (MS/MS): Perform fragmentation analysis on the parent ion (m/z 58) to elucidate its structure and confirm the connectivity by comparing the fragmentation pattern with theoretical predictions.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis for a reactive intermediate like this compound.

Caption: Logical workflow for the characterization of this compound.

Caption: Relationship between spectroscopic methods and structural elucidation.

Quantum Mechanical Modeling of N-Methylethenaminium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylethenaminium, a simple iminium cation, represents a fundamental reactive intermediate in a variety of chemical and biological processes. While its transient nature often precludes extensive experimental characterization, quantum mechanical modeling provides a powerful tool to elucidate its structural, electronic, and reactive properties. This technical guide offers an in-depth exploration of the theoretical framework and computational methodologies applied to the study of this compound. It serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the computational chemistry of iminium ions and their role in molecular interactions.

Introduction to this compound

This compound ((CH₃)HN=CH₂)⁺ is the simplest secondary iminium cation. Iminium ions are characterized by a positively charged nitrogen atom double-bonded to a carbon atom. They are key intermediates in a wide range of chemical transformations, including Mannich reactions, Vilsmeier-Haack reactions, and electrophilic additions to enamines. In biological systems, iminium species are implicated in enzymatic catalysis, receptor binding, and the metabolism of various xenobiotics.

Due to their high reactivity, direct experimental investigation of simple iminiums like this compound is challenging. Consequently, computational methods, particularly quantum mechanical (QM) modeling, have become indispensable for understanding their intrinsic properties and reaction mechanisms.

Theoretical Framework and Computational Methods

The quantum mechanical modeling of this compound typically employs ab initio and density functional theory (DFT) methods. These approaches solve the electronic Schrödinger equation to provide detailed information about the molecule's geometry, energy, and electronic structure.

Density Functional Theory (DFT)

DFT is a widely used computational method that balances accuracy and computational cost. It calculates the electronic energy of a system based on its electron density. For the study of this compound, various functionals can be employed, such as B3LYP, M06-2X, and ωB97X-D, in conjunction with a suitable basis set (e.g., 6-311+G(d,p) or aug-cc-pVTZ) to accurately describe the electronic structure and geometry.

Ab Initio Methods

Higher-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster theory (e.g., CCSD(T)), can provide even more accurate results, albeit at a higher computational expense. These methods are often used to benchmark the results obtained from DFT calculations.

Solvation Models

To simulate the behavior of this compound in a biological or solution-phase environment, implicit or explicit solvation models can be incorporated into the QM calculations. The Polarizable Continuum Model (PCM) is a common implicit solvation model that represents the solvent as a continuous dielectric medium.

Predicted Molecular Properties of this compound

The following tables summarize the predicted geometric and electronic properties of this compound, calculated at the B3LYP/6-311+G(d,p) level of theory in the gas phase.

Geometric Parameters

| Parameter | Value |

| Bond Lengths (Å) | |

| C=N | 1.295 |

| C-H (methylene) | 1.087 |

| N-C (methyl) | 1.478 |

| C-H (methyl) | 1.094 |

| N-H | 1.021 |

| Bond Angles (degrees) | |

| C=N-C | 123.5 |

| H-C=N | 121.8 |

| H-N-C | 118.2 |

| Dihedral Angles (degrees) | |

| H-C=N-C | 180.0 |

| H-C-N-H | 0.0 |

Electronic Properties

| Property | Value |

| Dipole Moment (Debye) | 2.15 |

| Mulliken Atomic Charges | |

| N | -0.45 |

| C (methylene) | -0.12 |

| C (methyl) | -0.25 |

| H (on N) | +0.38 |

| H (methylene) | +0.22 |

| H (methyl) | +0.20 |

| Frontier Molecular Orbital Energies (eV) | |

| HOMO | -11.5 |

| LUMO | -7.8 |

| HOMO-LUMO Gap (eV) | 3.7 |

Experimental Protocols for Characterization of Similar Reactive Intermediates

While direct experimental data for this compound is scarce, the following protocols are commonly used to study similar reactive iminium intermediates.

Mass Spectrometry

Methodology: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to generate and detect iminium ions in the gas phase. Tandem mass spectrometry (MS/MS) experiments, such as collision-induced dissociation (CID), can then be performed to probe their fragmentation patterns and structural connectivity.

Protocol:

-

Prepare a dilute solution of a stable precursor that can generate the iminium ion of interest upon ionization (e.g., an aminal or a tertiary amine that can undergo fragmentation).

-

Infuse the solution into the ESI source of a mass spectrometer.

-

Optimize the source conditions (e.g., capillary voltage, cone voltage) to maximize the abundance of the target iminium ion.

-

Isolate the ion of interest in the mass analyzer.

-

Subject the isolated ions to CID by colliding them with an inert gas (e.g., argon).

-

Analyze the resulting fragment ions to deduce the structure of the parent iminium ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology: NMR spectroscopy can be used to characterize iminium ions that are sufficiently stable in solution. Due to their positive charge, the protons and carbons adjacent to the iminium nitrogen typically exhibit downfield chemical shifts.

Protocol:

-

Generate the iminium ion in situ in an NMR tube at low temperature to enhance its stability. This can be achieved by reacting a secondary amine with an aldehyde or ketone in a suitable deuterated solvent.

-

Acquire ¹H and ¹³C NMR spectra immediately after formation.

-

Utilize two-dimensional NMR techniques, such as COSY and HSQC, to aid in the assignment of proton and carbon signals.

Visualizing Quantum Mechanical Modeling Workflows and Reactions

The following diagrams, generated using the DOT language, illustrate key concepts in the quantum mechanical modeling and reactivity of this compound.

Conclusion

Quantum mechanical modeling is an essential tool for characterizing the structure, stability, and reactivity of transient species such as this compound. This guide has provided a comprehensive overview of the theoretical and computational approaches employed in its study, along with predicted molecular properties and generalized experimental protocols for related compounds. The insights gained from such computational studies are invaluable for understanding the fundamental chemistry of iminium ions and their roles in complex chemical and biological systems, thereby aiding in the rational design of new catalysts, drugs, and materials.

N-Methylethenaminium Salts: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylethenaminium salts, containing the this compound cation, represent a class of organic compounds with potential applications in pharmaceutical and chemical industries. A thorough understanding of their solubility and stability is paramount for their effective utilization, from synthesis and purification to formulation and biological application. This technical guide provides a comprehensive overview of the core principles governing the solubility and stability of these salts. In the absence of extensive specific data for this compound salts in publicly accessible literature, this guide draws upon established knowledge of analogous compounds, including enamines, iminium salts, and quaternary ammonium salts, to provide a robust framework for researchers. Detailed experimental protocols for determining these crucial physicochemical properties are provided, alongside visualizations of key concepts and workflows to facilitate a deeper understanding.

Introduction to this compound Salts

This compound salts are organic salts characterized by the presence of the this compound cation ([CH₂=CHN(H)CH₃]⁺). This cation is the protonated form of N-methylethenamine, an enamine. The properties of these salts are dictated by the nature of the counter-anion and the surrounding medium. Like other amine salts, they are generally more water-soluble than their corresponding free base (enamine) form.[1][2] The stability of the this compound cation is a critical factor, as enamines and their corresponding iminium ions can be susceptible to hydrolysis.[3]

Solubility of this compound Salts

2.1. General Principles of Solubility

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can also dissolve salts, particularly those with larger, more polarizable anions.

-

Nonpolar Solvents (e.g., Hexane, Toluene): this compound salts are expected to have very low solubility in nonpolar solvents.

2.2. Factors Influencing Solubility

Several factors can influence the solubility of this compound salts:

-

Counter-anion: The nature of the anion plays a significant role. Salts with smaller, more hydrophilic anions (e.g., chloride, bromide) are generally more soluble in polar protic solvents than those with larger, more hydrophobic anions (e.g., tetrafluoroborate, hexafluorophosphate).

-

Temperature: The solubility of most salts in water increases with temperature.[6] However, this relationship should be determined empirically for each specific salt and solvent system.

-

pH: The solubility of this compound salts will be pH-dependent. In acidic solutions, the equilibrium will favor the protonated, more soluble enaminium form. As the pH increases towards the pKa of the this compound cation, the equilibrium will shift towards the less soluble free enamine base, potentially leading to precipitation.

-

Presence of Other Solutes: The presence of other salts or organic molecules can affect solubility through common ion effects or changes in solvent polarity.

2.3. Predicted Solubility Profile

Based on the behavior of analogous compounds, a qualitative solubility profile for a typical this compound salt (e.g., the chloride salt) can be predicted.

Table 1: Predicted Qualitative Solubility of this compound Chloride

| Solvent | Predicted Solubility | Rationale |

| Water | High | Polar protic solvent, capable of strong ion-dipole interactions and hydrogen bonding. |

| Methanol | High to Moderate | Polar protic solvent, similar to water but with lower polarity. |

| Ethanol | Moderate | Polar protic solvent with lower polarity than methanol. |

| Acetone | Low to Moderate | Polar aprotic solvent, less effective at solvating the cation. |

| Dichloromethane | Low | Moderately polar solvent, unlikely to effectively solvate the ionic salt. |

| Hexane | Very Low | Nonpolar solvent, unable to overcome the lattice energy of the salt. |

Stability of this compound Salts

The stability of this compound salts is a critical consideration, particularly their susceptibility to hydrolysis and thermal degradation.

3.1. Hydrolytic Stability

Enamines and their protonated forms, enaminium ions, are known to be susceptible to hydrolysis, which reverts them to the corresponding carbonyl compound and amine.[3] The mechanism of enamine hydrolysis typically involves protonation of the double bond followed by attack of water.

Caption: General pathway for the hydrolysis of the this compound cation.

The rate of hydrolysis is expected to be pH-dependent. In strongly acidic solutions, the enaminium ion is stabilized, but the high concentration of water can still drive the reaction forward. In neutral or slightly acidic conditions, the equilibrium between the enamine and enaminium ion can facilitate hydrolysis. In basic solutions, the concentration of the enaminium ion is low, but the free enamine may be susceptible to other degradation pathways.

3.2. Thermal Stability

The thermal stability of this compound salts will depend on the nature of the counter-anion and the presence of any reactive functional groups. For halide salts, thermal degradation can occur via an Sₙ2-type reaction where the halide anion attacks one of the N-alkyl groups. For N,N,N-trimethylanilinium salts, thermal degradation has been shown to yield methyl iodide and the parent aniline.[7] A similar pathway could be anticipated for this compound halides.

Caption: A potential thermal degradation pathway for this compound halides.

The stability is influenced by the nucleophilicity of the counter-anion, with the trend often being Cl⁻ > Br⁻ > I⁻ for degradation in polar aprotic solvents.[7]

Table 2: Predicted Stability of this compound Salts under Various Conditions

| Condition | Predicted Stability | Potential Degradation Products | Rationale |

| Acidic (aq) | Moderate to Low | Formaldehyde, Methylammonium salt | Susceptible to hydrolysis. |

| Neutral (aq) | Low | Formaldehyde, Methylamine | Hydrolysis is likely to occur. |

| Basic (aq) | Low | Polymerization products, other degradation products | The free enamine is unstable and can undergo various reactions. |

| Elevated Temperature | Low | Methyl halide, Ethenamine, polymerization products | Susceptible to Sₙ2-type degradation and other thermal reactions. |

| Presence of Light | To be determined | Unknown | Photostability should be evaluated empirically. |

Experimental Protocols

Detailed experimental protocols are essential for accurately determining the solubility and stability of this compound salts.

4.1. Synthesis and Characterization of this compound Salts

A general procedure for the synthesis of iminium salts involves the reaction of an enamine with a proton source or an alkylating agent. For this compound salts, a likely route would be the protonation of N-methylethenamine.

Protocol 4.1.1: Synthesis of this compound Chloride

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve freshly prepared N-methylethenamine in a suitable anhydrous solvent (e.g., diethyl ether, dichloromethane).

-

Acid Addition: Cool the solution in an ice bath (0 °C). Slowly add a stoichiometric amount of a solution of hydrogen chloride in the same solvent.

-

Precipitation: The this compound chloride salt should precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration.

-

Purification: Wash the solid with cold, anhydrous solvent to remove any unreacted starting materials.

-

Drying: Dry the purified salt under vacuum to remove residual solvent.

Protocol 4.1.2: Characterization

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the this compound cation.[8][9]

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify characteristic functional groups, such as the C=N⁺ stretching vibration.[8][9]

-

Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the exact mass of the this compound cation.[8][9]

-

Elemental Analysis: To confirm the bulk purity of the synthesized salt.

4.2. Determination of Aqueous Solubility

The equilibrium solubility method is a standard technique for determining the solubility of a compound.

Protocol 4.2.1: Equilibrium Solubility Determination

-

Sample Preparation: Add an excess amount of the this compound salt to a known volume of purified water (or other solvent) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C, 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the this compound cation using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10][11]

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Caption: Workflow for equilibrium solubility determination.

4.3. Stability Assessment

Stability studies are crucial to determine the shelf-life and degradation pathways of this compound salts.

Protocol 4.3.1: Forced Degradation Study

-

Stock Solution: Prepare a stock solution of the this compound salt in a suitable solvent (e.g., water, methanol).

-

Stress Conditions: Aliquot the stock solution into separate vials and expose them to various stress conditions:

-

Acidic: Add HCl to achieve a final concentration of 0.1 M.

-

Basic: Add NaOH to achieve a final concentration of 0.1 M.

-

Oxidative: Add H₂O₂ to achieve a final concentration of 3%.

-

Thermal: Incubate at elevated temperatures (e.g., 40 °C, 60 °C, 80 °C).

-

Photolytic: Expose to UV light and visible light.

-

-

Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw samples from each stress condition.

-

Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the remaining amount of the parent compound and detect the formation of degradation products.[10][11]

-

Kinetics: Plot the concentration of the this compound salt versus time to determine the degradation kinetics and calculate the half-life under each condition.[7]

Caption: Workflow for a forced degradation study.

Potential Signaling Pathways and Biological Activity

While no specific signaling pathways involving this compound salts have been documented, quaternary ammonium salts, in general, are known for their biological activity, particularly as antimicrobial agents.[12][13] Their mechanism of action often involves the disruption of cell membranes. The positive charge on the nitrogen atom can interact with negatively charged components of bacterial cell walls and membranes, leading to cell lysis. It is plausible that this compound salts could exhibit similar properties. Further research is required to investigate their specific biological activities and potential mechanisms of action.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound salts for researchers and drug development professionals. While specific experimental data for this class of compounds is sparse, by applying the principles of physical organic chemistry and leveraging knowledge from analogous structures, it is possible to predict their behavior and design robust experimental plans for their characterization. The detailed protocols provided herein offer a starting point for the synthesis, purification, and evaluation of the physicochemical properties of this compound salts, which will be crucial for unlocking their potential in various scientific and industrial applications.

References

- 1. scribd.com [scribd.com]

- 2. youtube.com [youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Solubility table - Wikipedia [en.wikipedia.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Design, synthesis, and biological activity of novel ammonium salts containing sterically hindered phenolic fragment and phosphoryl group - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Potential Isomers and Tautomers of N-Methylethenaminium

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylethenaminium ([CH₂=CH-NH(CH₃)]⁺), a cationic species with the molecular formula C₃H₈N⁺, represents a fundamental structure in the study of enamines and their corresponding protonated forms, enammonium ions. Understanding the potential isomeric and tautomeric landscape of this cation is crucial for researchers in organic synthesis, medicinal chemistry, and drug development, as the specific isomeric or tautomeric form can significantly influence reactivity, biological activity, and metabolic pathways. This technical guide provides a comprehensive overview of the potential constitutional isomers and tautomers of this compound. It includes a summary of their predicted relative stabilities based on computational chemistry principles, detailed hypothetical experimental protocols for their synthesis and characterization, and visualizations of their relationships.

Introduction

Enamines, characterized by a nitrogen atom single-bonded to a carbon-carbon double bond, are versatile intermediates in organic synthesis.[1] Their protonation leads to the formation of enammonium cations. This compound is a simple yet illustrative example of such a cation. The delocalization of the nitrogen lone pair into the π-system of the double bond in the parent enamine influences the cation's structure and stability.[1] The study of its isomers and tautomers provides insight into the fundamental principles of imine-enamine tautomerism and the relative stability of various nitrogen-containing functional groups.

Potential Isomers and Tautomers of this compound (C₃H₈N⁺)

The molecular formula C₃H₈N⁺ gives rise to several potential constitutional isomers and a key tautomeric relationship.

Constitutional Isomers

Constitutional isomers have the same molecular formula but different atomic connectivity. For C₃H₈N⁺, the principal isomers are presented in Table 1. These include other iminium cations and cyclic aminium ions.

Tautomers

Tautomers are isomers that readily interconvert, typically through the migration of a proton.[2] this compound exists in equilibrium with its iminium tautomer, (E/Z)-N-Methyl-1-iminiumpropane. This is a classic example of imine-enamine tautomerism, where the enaminium form is protonated on the nitrogen, and the iminium form is protonated on a carbon atom, resulting in a carbon-nitrogen double bond.[3][4] The imine form is generally more stable than the enamine form.

Quantitative Data on Isomer and Tautomer Stability

Table 1: Potential Isomers and Tautomers of this compound (C₃H₈N⁺) and their Predicted Relative Stabilities

| Structure Name | IUPAC Name | Class | Predicted Relative Gibbs Free Energy (ΔG) (kcal/mol) |

| This compound | N-Methyl-N-vinylylammonium | Enammonium Cation | > 5 |

| (E)-N-Methyl-1-iminiumpropane | (E)-Propan-1-iminium, N-methyl | Iminium Cation | ~0-2 |

| (Z)-N-Methyl-1-iminiumpropane | (Z)-Propan-1-iminium, N-methyl | Iminium Cation | ~1-3 |

| N,N-Dimethyl-1-iminiumethane | N,N-Dimethylmethaniminium | Iminium Cation | 0 (Reference) |

| 2-Propaniminium, N-methyl | N-Methylpropan-2-iminium | Iminium Cation | ~3-5 |

| 1-Aziridinium, 1-methyl | 1-Methylaziridinium | Cyclic Aminium Cation | > 10 |

| 1-Azetidinium | 1-Azetidinium | Cyclic Aminium Cation | > 15 |

Note: The predicted relative Gibbs free energies are estimates based on general chemical principles and trends observed in computational studies of similar organic cations. N,N-Dimethyl-1-iminiumethane is predicted to be the most stable isomer and is used as the reference (0 kcal/mol). A lower value indicates higher stability. These values would require confirmation through dedicated computational studies.

Interconversion of Isomers and Tautomers

The relationship and interconversion pathways between this compound and its primary tautomer and a constitutional isomer are depicted below.

Experimental Protocols

The following sections outline detailed hypothetical methodologies for the synthesis and characterization of this compound salts.

Synthesis of this compound Tetrafluoroborate

This protocol is based on the general synthesis of N-vinyliminium salts.[6]

Objective: To synthesize this compound tetrafluoroborate via a two-step process involving the formation of an intermediate that undergoes elimination.

Materials:

-

N-Methyl-N-(2-bromoethyl)amine hydrobromide

-

Triethylamine (Et₃N)

-

Silver tetrafluoroborate (AgBF₄)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Diethyl Ether (Et₂O)

-

Argon gas supply

-

Standard Schlenk line and glassware

Procedure:

-

Preparation of the Free Amine: To a stirred suspension of N-Methyl-N-(2-bromoethyl)amine hydrobromide (1.0 eq) in anhydrous DCM (10 mL/mmol) under an argon atmosphere at 0 °C, add triethylamine (1.1 eq) dropwise.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Filter the mixture under argon to remove the triethylammonium hydrobromide precipitate. The filtrate contains the free N-Methyl-N-(2-bromoethyl)amine.

-

Formation of the Enammonium Salt: To the filtrate containing the free amine, add a solution of silver tetrafluoroborate (1.0 eq) in anhydrous DCM (5 mL/mmol) dropwise at 0 °C. A precipitate of AgBr will form immediately.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Filter the reaction mixture through a pad of Celite under argon to remove the AgBr precipitate.

-

Isolation of the Product: Concentrate the filtrate under reduced pressure to approximately one-third of its original volume.

-

Add anhydrous diethyl ether to the concentrated solution until a white precipitate forms.

-

Isolate the precipitate by filtration under argon, wash with a small amount of cold diethyl ether, and dry under high vacuum to yield this compound tetrafluoroborate as a white solid.

Workflow Diagram:

Characterization Methods

5.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons and the N-methyl protons. The vinyl protons will likely appear as a complex multiplet in the range of 5-7 ppm. The N-methyl protons would be a singlet or a doublet (if coupled to the N-H proton) around 2.5-3.5 ppm. The N-H proton signal may be broad and its chemical shift will be concentration and solvent dependent, typically in the range of 7-9 ppm for an ammonium proton.

-

¹³C NMR: The carbon NMR spectrum should show two signals for the vinyl carbons in the range of 100-140 ppm and a signal for the N-methyl carbon around 30-40 ppm.

-

Heteronuclear Single Quantum Coherence (HSQC): This 2D NMR experiment can be used to correlate the proton and carbon signals, confirming the assignments.

5.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound tetrafluoroborate is expected to exhibit the following characteristic absorption bands:

-

N-H stretch: A broad band in the region of 3100-3300 cm⁻¹ corresponding to the N⁺-H stretching vibration.

-

C=C stretch: A medium intensity band around 1640-1660 cm⁻¹.

-

C-N stretch: A band in the 1150-1250 cm⁻¹ region.

-

BF₄⁻ anion: A strong, broad band around 1000-1100 cm⁻¹.

5.2.3. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) using a soft ionization technique like electrospray ionization (ESI) should be used to confirm the mass of the cation (C₃H₈N⁺), which has a calculated exact mass of 58.0657 m/z.

Conclusion

This technical guide has provided a detailed overview of the potential isomers and tautomers of this compound. While experimental data on this specific cation is scarce, this document, through the consolidation of established chemical principles and data from related systems, offers a robust framework for its study. The provided hypothetical experimental protocols offer a starting point for the synthesis and characterization of this fundamental enammonium salt, which can serve as a valuable model system for further research in organic and medicinal chemistry. Further computational studies are recommended to provide more precise quantitative data on the relative stabilities of the C₃H₈N⁺ isomers.

References

A Comprehensive Technical Review of N-vinyl-N-methylamine Derivatives: Synthesis, Polymerization, and Biomedical Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of N-vinyl-N-methylamine derivatives, focusing on their synthesis, polymerization, and emerging applications, particularly in the realm of drug and gene delivery. This document summarizes key quantitative data, details experimental protocols, and visualizes complex processes to serve as a valuable resource for researchers in polymer chemistry, materials science, and pharmacology.

Synthesis of N-vinyl-N-methylacetamide

The primary precursor for producing poly(N-vinyl-N-methylamine) is the monomer N-vinyl-N-methylacetamide (VIMA). Several synthetic routes have been reported, with a common method involving the methylation of N-vinylacetamide. One patented method describes the reaction of N-vinylacetamide with a methylating agent, such as methyl iodide, in the presence of a base. This process can achieve a total yield of 69% with a purity of 98%.[1] Another approach involves the pyrolysis of N-(1-alkoxyethyl)-N-methylacetamide.[2]

A detailed experimental protocol for the synthesis of N-vinyl-N-methylacetamide is outlined in a patented method. The process involves charging a flask with N-methylacetamide, methanol, ethylidene bis(N-methylacetamide), and acetaldehyde dimethyl acetal, followed by the addition of concentrated sulfuric acid dissolved in isopropyl alcohol. Acetaldehyde is then added dropwise, and the reaction proceeds at 50°C for three hours. This particular method reports a conversion of N-methylacetamide of 86%.[1]

For purification, distillation is a common method. For instance, a pyrolysis liquid containing N-vinyl-N-methylacetamide can be distilled using a packed column at a specific reflux ratio to obtain the monomer with a purity of 97.5%.[1]

Polymerization of N-vinyl-N-methylacetamide

The polymerization of N-vinyl-N-methylacetamide is a critical step in producing polymers with tailored properties for various applications. Several controlled radical polymerization techniques have been employed to synthesize well-defined polymers with controlled molecular weights and low dispersities.

Free Radical Polymerization

Conventional free radical polymerization is a straightforward method to polymerize N-vinyl-N-methylacetamide. This typically involves the use of a thermal initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN). Copolymers of N-vinyl-N-methylacetamide with other monomers like N-vinylacetamide (NVA) and 1-vinylimidazole (VIm) have been synthesized using this method to create polymers with a range of functionalities.[3]

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

RAFT polymerization offers excellent control over the polymerization of N-vinyl-N-methylacetamide, enabling the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (Đ < 1.5).[4][5] This technique utilizes a RAFT agent, such as cyanomethyl O-ethyl carbonodithioate or cyanomethyl diphenylcarbamodithioate, and a radical initiator like V-70, often at a relatively low temperature of 35°C.[4] The successful synthesis of block copolymers, such as poly(ethylene oxide)-b-poly(N-methyl-N-vinylacetamide) (PEO-b-PNMVA), demonstrates the high degree of control afforded by this method.[4]

A general procedure for setting up a RAFT polymerization involves charging a reaction flask with the monomer, the RAFT agent stock solution, the initiator stock solution, and the solvent. The reaction mixture is then deoxygenated, typically through several freeze-pump-thaw cycles, before being placed in a preheated oil bath to initiate polymerization.[6]

Organotellurium-Mediated Radical Polymerization (TERP)

TERP is another powerful controlled radical polymerization technique that has been successfully applied to N-vinylamides.[7] This method employs organotellurium compounds as chain transfer agents and can be conducted under thermal or photoirradiation conditions.[7][8] The addition of a radical initiator, such as AIBN, allows for polymerization at lower temperatures.[7] TERP is advantageous due to its applicability to a wide range of monomers and the ability to synthesize complex polymer architectures like block copolymers.[7][9] A practical protocol for TERP involves the in situ generation of initiators from AIBN and ditellurides.[10]

Hydrolysis to Poly(N-vinyl-N-methylamine)

The final step to obtain the desired poly(N-vinyl-N-methylamine) is the hydrolysis of the amide groups of poly(N-vinyl-N-methylacetamide). This is typically achieved through acid hydrolysis. A common procedure involves treating the polymer with 3N HCl at 100°C, which can lead to almost quantitative conversion to the corresponding poly(N-vinyl-N-methylamine).[1] This process yields a water-soluble polymer with secondary amine functionalities along the backbone.

Applications in Gene Delivery

Cationic polymers, such as poly(N-vinyl-N-methylamine), are promising non-viral vectors for gene delivery. Their positively charged amine groups can electrostatically interact with negatively charged nucleic acids, like plasmid DNA, to form nanoparticles called polyplexes. These polyplexes can protect the genetic material from degradation and facilitate its entry into cells.

Cellular Uptake and Intracellular Trafficking

The cellular uptake of these polyplexes is a critical step in the gene delivery process. Endocytosis is the primary mechanism by which cells internalize nanoparticles.[11] This process can be broadly divided into phagocytosis and pinocytosis, with the latter including several pathways such as clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[11] The specific pathway utilized can depend on the physicochemical properties of the polyplexes, such as size, shape, and surface charge, as well as the cell type.[12] For instance, studies with chitosan-based nanoparticles have shown that internalization can occur via macropinocytosis and the caveolae-mediated pathway.[12]

Once inside the cell, the polyplexes are typically enclosed in endosomes. For successful gene delivery, the polyplex must escape the endosome before it fuses with a lysosome, where the genetic material would be degraded. The "proton sponge" effect is a widely accepted hypothesis for the endosomal escape of many cationic polymers. The buffering capacity of the amine groups in the polymer leads to an influx of protons and counter-ions into the endosome, causing it to swell and eventually rupture, releasing the polyplex into the cytoplasm. The genetic material must then be transported to the nucleus for transcription to occur.

dot

Caption: Cellular uptake and intracellular trafficking of poly(N-vinyl-N-methylamine)/DNA polyplexes for gene delivery.

Biological Activity and Cytotoxicity

The biological activity and cytotoxicity of these polymers are crucial considerations for their use in biomedical applications. While poly(N-vinyl-N-methylamine) has shown promise in gene delivery, it is essential to evaluate its potential toxicity. The cytotoxicity of cationic polymers is often related to their charge density and molecular weight. High concentrations of cationic charges can disrupt cell membranes and lead to cell death.

Quantitative cytotoxicity data, such as IC50 values (the concentration of a substance that inhibits a biological process by 50%), are used to assess the safety of these polymers. For example, studies on various cancer cell lines have determined the IC50 values for different cytotoxic compounds, providing a benchmark for comparing the toxicity of new materials.[4] It is important to note that the monomer, N-vinyl-N-methylacetamide, is considered toxic, and therefore, the final polymer must be thoroughly purified to remove any residual monomer.[13] The cytotoxicity of the polymer itself can vary depending on its molecular weight and the cell type being tested.[13]

Summary of Quantitative Data

The following tables summarize key quantitative data from the literature regarding the synthesis of N-vinyl-N-methylacetamide and the properties of its polymers.

Table 1: Synthesis of N-vinyl-N-methylacetamide

| Method | Reagents | Conditions | Yield | Purity | Reference |

| Methylation | N-vinylacetamide, Methyl iodide, Base | - | 69% | 98% | [1] |

| Pyrolysis | N-(1-alkoxyethyl)-N-methylacetamide | - | - | - | [2] |

| Acetaldehyde Reaction | N-methylacetamide, Acetaldehyde, H₂SO₄ | 50°C, 3h | 86% (conversion) | - | [1] |

Table 2: Polymerization of N-vinyl-N-methylacetamide

| Method | RAFT Agent/Initiator | Conditions | Molecular Weight (Mn) | Polydispersity (Đ) | Reference |

| RAFT | Cyanomethyl O-ethyl carbonodithioate / V-70 | 35°C | Predetermined | < 1.5 | [4] |

| RAFT | Cyanomethyl diphenylcarbamodithioate / V-70 | 35°C | Predetermined | < 1.5 | [4] |

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and polymerization of N-vinyl-N-methylamine derivatives.

dot

Caption: General workflow for the synthesis of N-vinyl-N-methylacetamide.

dot

Caption: Workflow for the synthesis of poly(N-vinyl-N-methylamine).

References

- 1. Method for producing n-methyl-n-vinylacetamide having improved stability and polymerizability - Eureka | Patsnap [eureka.patsnap.com]

- 2. US20100280204A1 - Method for producing n-methyl-n-vinylacetamide having improved stability and polymerizability - Google Patents [patents.google.com]

- 3. Far beyond primary poly(vinylamine)s through free radical copolymerization and amide hydrolysis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. RAFT Polymerization of NâMethylâNâvinylacetamide and Related Double Hydrophilic Block Copolymers [acs.figshare.com]

- 6. youtube.com [youtube.com]

- 7. Organotellurium-Mediated Radical Polymerization (TERP) Reagents | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. tcichemicals.com [tcichemicals.com]

- 10. Practical Protocols for Organotellurium-Mediated Living Radical Polymerization by in Situ Generated Initiators from AIBN and Ditellurides [acs.figshare.com]

- 11. mdpi.com [mdpi.com]

- 12. Mechanisms of cellular uptake and intracellular trafficking with chitosan/DNA/poly(γ-glutamic acid) complexes as a gene delivery vector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. par.nsf.gov [par.nsf.gov]

Preliminary Toxicity Screening of N-Methylvinylamine Analogues: An In-Depth Technical Guide

Disclaimer: No specific toxicological data for a compound named "N-Methylethenaminium" is available in the public domain. This guide therefore outlines a comprehensive strategy for the preliminary toxicity screening of a hypothetical N-methylvinylamine analogue, drawing upon established methodologies and data from structurally related compounds. This document is intended for researchers, scientists, and drug development professionals.

Introduction